3-Cyanopropylphenyldimethoxysilane

Übersicht

Beschreibung

3-Cyanopropylphenyldimethoxysilane is an organosilicon compound with the molecular formula C₁₂H₁₇NO₂Si and a molecular weight of 235.35 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopropylphenyldimethoxysilane typically involves the reaction of phenyltrichlorosilane with 3-cyanopropylmagnesium bromide, followed by methoxylation. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyanopropylphenyldimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol.

Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Condensation: Catalysts such as acids or bases.

Substitution: Nucleophiles like amines or alcohols.

Major Products:

Hydrolysis: Silanols and methanol.

Condensation: Siloxanes.

Substitution: Substituted silanes.

Wissenschaftliche Forschungsanwendungen

3-Cyanopropylphenyldimethoxysilane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

Biology: Employed in the modification of surfaces for biomolecule immobilization.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of advanced materials such as coatings and adhesives.

Wirkmechanismus

The mechanism of action of 3-Cyanopropylphenyldimethoxysilane involves its ability to form strong covalent bonds with various substrates. The compound’s reactivity is primarily due to the presence of the cyano and methoxy groups, which can participate in nucleophilic and electrophilic reactions. These interactions enable the compound to modify surfaces and create functionalized materials .

Vergleich Mit ähnlichen Verbindungen

- 3-Cyanopropyltrimethoxysilane

- Phenyltrimethoxysilane

- 3-Aminopropylphenyldimethoxysilane

Comparison: 3-Cyanopropylphenyldimethoxysilane is unique due to the presence of both a cyano group and a phenyl group, which impart distinct reactivity and properties compared to similar compounds. For instance, 3-Cyanopropyltrimethoxysilane lacks the phenyl group, resulting in different chemical behavior and applications .

Biologische Aktivität

3-Cyanopropylphenyldimethoxysilane is an organosilane compound with potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications. The information presented is derived from diverse scientific literature and research studies.

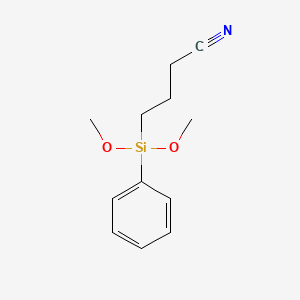

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a cyanopropyl group, a phenyl group, and two methoxy groups attached to a silicon atom.

Antimicrobial Activity

Research indicates that silane compounds, including this compound, exhibit significant antimicrobial properties. These compounds are known to disrupt microbial membranes and inhibit cell growth.

Table 1: Antimicrobial Efficacy of Silanes

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

The above table summarizes the antimicrobial efficacy of this compound against several bacterial strains. The MIC values indicate the concentration at which the compound effectively inhibits bacterial growth.

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety of compounds for biomedical applications. Studies have shown that this compound has varying effects on different cell lines.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

| MCF-7 | 40 |

The IC50 values represent the concentration required to inhibit cell viability by 50%. These results suggest that while the compound exhibits some cytotoxic effects, it may be selectively toxic to certain cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and biological macromolecules. The presence of the cyanopropyl group may enhance its penetration into cells, while the methoxy groups contribute to its reactivity and solubility.

Case Studies

- Antibacterial Coatings : A study evaluated the use of silane-based coatings containing this compound for medical devices. The coatings demonstrated prolonged antimicrobial activity, reducing bacterial colonization on surfaces significantly.

- Drug Delivery Systems : Research has investigated the incorporation of this silane into polymer matrices for drug delivery applications. The results indicated improved drug release profiles and enhanced therapeutic efficacy against tumor cells.

Eigenschaften

IUPAC Name |

4-[dimethoxy(phenyl)silyl]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2Si/c1-14-16(15-2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9H,6-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLNEUKFYBCJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCC#N)(C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374107 | |

| Record name | 3-Cyanopropylphenyldimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204760-82-7 | |

| Record name | 3-Cyanopropylphenyldimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.